molecular formula C32H26F2N6O3S2 B2594413 N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide CAS No. 393585-10-9

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide

Cat. No.: B2594413
CAS No.: 393585-10-9
M. Wt: 644.72
InChI Key: WQKDCYFXCCNIFU-UHFFFAOYSA-N
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Description

This compound features a 4H-1,2,4-triazole core substituted with a 4-fluorophenyl group, a thiophen-2-yl moiety, and a phenoxyacetamide chain.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26F2N6O3S2/c33-22-10-8-21(9-11-22)27-17-26(28-7-4-16-44-28)38-40(27)31(42)20-45-32-37-36-29(39(32)24-14-12-23(34)13-15-24)18-35-30(41)19-43-25-5-2-1-3-6-25/h1-16,27H,17-20H2,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKDCYFXCCNIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)COC5=CC=CC=C5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26F2N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as 4-fluorophenyl derivatives and thiophene-containing pyrazoles. These intermediates are then subjected to various coupling reactions, including nucleophilic substitution and condensation reactions, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste reduction, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other triazole- and thiazole-based derivatives allow for critical comparisons of physicochemical properties, synthesis strategies, and inferred bioactivities. Below is a detailed analysis of key analogs:

Structural Analogues with Triazole/Thiazole Cores

Compound Name/ID Core Structure Key Substituents Synthesis Method Key Findings Reference
Main Compound 4H-1,2,4-triazole 4-Fluorophenyl, thiophen-2-yl, phenoxyacetamide Not explicitly described Inferred planar conformation with perpendicular fluorophenyl group; potential for enzyme binding via S-alkylated thioether -
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (4) Thiazole 4-Chlorophenyl, triazol-4-yl Reflux in DMF; crystallized for XRD Isostructural with triclinic symmetry; antimicrobial activity reported
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide (ZINC01122584) 4H-1,2,4-triazole Ethyl, thiophen-2-yl, 4-fluorophenylacetamide S-alkylation of triazole-thiol intermediates Structural similarity to main compound; thiophene enhances π-π interactions in binding sites
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] 1,2,4-triazole Phenylsulfonyl, 2,4-difluorophenyl Cyclization of hydrazinecarbothioamides Exists as thione tautomers; IR confirms absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹)

Substituent Effects on Properties

  • Halogenated Aryl Groups : Chloro (Compound 4) and fluoro (main compound) substituents enhance metabolic stability and lipophilicity, improving membrane permeability. The 4-fluorophenyl group in the main compound may reduce oxidative metabolism compared to chloro analogs .
  • Thiophene vs. Thiazole : Thiophen-2-yl (main compound) and thiazole (Compound 4) both facilitate π-π interactions, but thiophene’s lower electronegativity may reduce steric hindrance in binding pockets .
  • Sulfanyl vs. Phenoxyacetamide: The S-alkylated sulfanyl group in ZINC01122584 and the main compound enhances thioether-mediated binding to cysteine residues in enzymes, whereas the phenoxyacetamide chain may improve solubility and bioavailability .

Inferred Bioactivity

  • Antimicrobial Potential: Compound 4’s thiazole-triazole hybrid structure shows antimicrobial activity, suggesting the main compound’s triazole-thiophene system may target similar pathogens .
  • Enzyme Inhibition: S-alkylated triazoles (e.g., ZINC01122584) are known to inhibit kinases and proteases, implying the main compound’s sulfanyl-acetamide group could modulate enzyme activity .

Biological Activity

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C30H30F2N7O4S3C_{30}H_{30}F_{2}N_{7}O_{4}S_{3} and a molecular weight of 667.8 g/mol. Its structure includes several functional groups that contribute to its biological activity, including a triazole ring and a phenoxyacetamide moiety.

PropertyValue
Molecular FormulaC30 H30 F N7 O4 S3
Molecular Weight667.8 g/mol
LogP3.7127
LogD3.7127

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and anti-inflammatory responses.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. For instance, in vitro studies showed that certain derivatives led to increased expression of p53 and activation of caspase pathways in MCF-7 breast cancer cells, suggesting a mechanism involving apoptotic cell death .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit carbonic anhydrases (CAs), which are important in tumor growth and metastasis. Inhibitory concentrations (IC50) were reported in the nanomolar range for certain derivatives against cancer-related CAs .
  • Cell Cycle Arrest : Some derivatives have been found to arrest the cell cycle at the G0-G1 phase, indicating potential as chemotherapeutic agents .
  • Hydrophobic Interactions : Molecular docking studies suggest strong hydrophobic interactions between the aromatic rings of the compound and amino acid residues in target proteins, enhancing binding affinity .

Study 1: MCF-7 Cell Line

A study evaluated the effects of N-{[4-(4-fluorophenyl)-5-(...)} on MCF-7 cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.65 µM, indicating potent anticancer properties.

Study 2: Selective Inhibition of Carbonic Anhydrases

In another investigation, derivatives were tested for their ability to inhibit hCA IX and hCA II. The most active compound showed IC50 values as low as 89 pM for hCA IX, highlighting its potential as an anticancer agent targeting metabolic pathways crucial for tumor growth .

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